molecular formula C12H15N5O B275496 N-(2-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine

N-(2-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine

Cat. No. B275496
M. Wt: 245.28 g/mol
InChI Key: MBOGVWZYTLLPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine, also known as MBPTA, is a tetrazole-based compound that has been studied for its potential applications in scientific research. It is a relatively new compound, and research on its properties and potential uses is ongoing.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain. It has been shown to increase the activity of the antioxidant enzyme superoxide dismutase, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, N-(2-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have antitumor activity, and may be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine is that it is a relatively simple compound to synthesize, which makes it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N-(2-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating these diseases. Other potential areas of research include its use in the treatment of inflammatory diseases and cancer, as well as its potential as a tool for studying various signaling pathways in the brain.

Synthesis Methods

The synthesis of N-(2-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine involves a multi-step process that begins with the reaction of 2-methoxybenzaldehyde with propargyl bromide to form the propargyl ether intermediate. This intermediate is then reacted with sodium azide to form the tetrazole ring, followed by reduction with palladium on carbon to yield the final product.

Scientific Research Applications

N-(2-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective properties, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-prop-2-enyltetrazol-5-amine

InChI

InChI=1S/C12H15N5O/c1-3-8-17-12(14-15-16-17)13-9-10-6-4-5-7-11(10)18-2/h3-7H,1,8-9H2,2H3,(H,13,14,16)

InChI Key

MBOGVWZYTLLPKV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC2=NN=NN2CC=C

Canonical SMILES

COC1=CC=CC=C1CNC2=NN=NN2CC=C

Origin of Product

United States

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